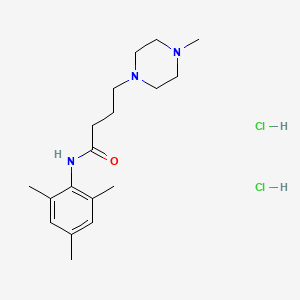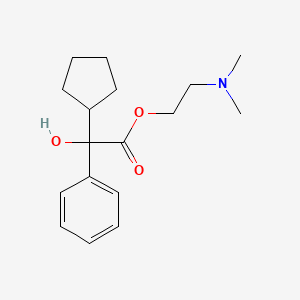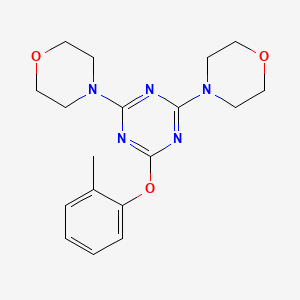
N-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of piperidine-based compounds. CPCA is widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CPCA is not fully understood. However, it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular functions such as calcium signaling, ion channel regulation, and cell survival. CPCA has been shown to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
CPCA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPCA also exhibits anticonvulsant effects by modulating the activity of voltage-gated sodium channels. Furthermore, CPCA has been shown to enhance the release of dopamine in the brain, leading to its potential use in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high potency and selectivity towards the sigma-1 receptor, making it an ideal tool for studying the physiological processes associated with this receptor. However, CPCA also has some limitations. It exhibits low solubility in water, making it difficult to administer in vivo. Furthermore, its potential toxicity and side effects need to be thoroughly investigated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the use of CPCA in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. CPCA has been shown to exhibit neuroprotective effects, making it a potential candidate for the development of novel therapeutics. Another future direction is the investigation of its potential use in the treatment of chronic pain. CPCA has been shown to exhibit analgesic effects, making it a potential candidate for the development of novel painkillers. Furthermore, the investigation of the sigma-1 receptor and its potential role in various physiological processes is an area of active research, and CPCA can be used as a tool to study this receptor and its associated processes.
Conclusion:
In conclusion, CPCA is a synthetic compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. CPCA exhibits various biochemical and physiological effects, making it an ideal tool for studying the physiological processes associated with the sigma-1 receptor. However, its potential toxicity and side effects need to be thoroughly investigated before its use in clinical trials. There are several future directions for the use of CPCA in scientific research, including its potential use in the treatment of neurodegenerative disorders and chronic pain.
Synthesemethoden
CPCA is synthesized by reacting 4-chloroacetophenone with 4-methylpiperidine in the presence of an acid catalyst. The reaction yields CPCA as a white crystalline solid with a melting point of 117-118°C. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CPCA is widely used in scientific research for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. CPCA has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHGZSHULYZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)

![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)



![1-(4,5-dimethyl-2-furyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5063467.png)

![N-[2-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5063487.png)